4-Phenyl-2,2-dipropyl-2,3-dihydro-1H-benzo[f]isoindolium
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Overview
Description
4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is a complex organic compound with a unique structure that includes a benzo[f]isoindolium core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), Nucleophiles (e.g., NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2,2-dipropyl-2,3-dihydro-1H-benzo[f]isoindolium bromide
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
Uniqueness
4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is unique due to its specific structural features and reactivity
Properties
Molecular Formula |
C24H28N+ |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-phenyl-2,2-dipropyl-1,3-dihydrobenzo[f]isoindol-2-ium |
InChI |
InChI=1S/C24H28N/c1-3-14-25(15-4-2)17-21-16-20-12-8-9-13-22(20)24(23(21)18-25)19-10-6-5-7-11-19/h5-13,16H,3-4,14-15,17-18H2,1-2H3/q+1 |
InChI Key |
PINCMEWVGXTYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1(CC2=CC3=CC=CC=C3C(=C2C1)C4=CC=CC=C4)CCC |
Origin of Product |
United States |
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